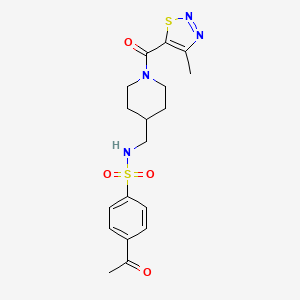

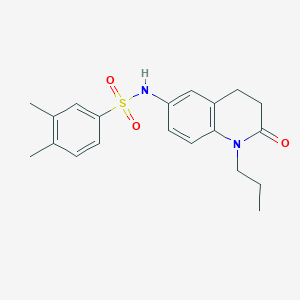

![molecular formula C26H31N3O3S B2506150 4-[2-[1-[(2,5-二甲苯基)甲基]吲哚-3-基]硫代乙酰基]哌嗪-1-羧酸乙酯 CAS No. 681279-49-2](/img/structure/B2506150.png)

4-[2-[1-[(2,5-二甲苯基)甲基]吲哚-3-基]硫代乙酰基]哌嗪-1-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound , Ethyl 4-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate, is a complex organic molecule that appears to be related to piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiallergy and antimicrobial properties. The specific compound mentioned is not directly referenced in the provided papers, but the papers do discuss related compounds and their biological activities.

Synthesis Analysis

The synthesis of piperazine derivatives can involve multiple steps, including cyclo condensation reactions. For instance, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives was achieved using a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . Although the exact synthesis method for Ethyl 4-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate is not provided, it is likely to involve a similar complex synthetic route.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which is a six-membered ring containing two nitrogen atoms opposite each other. The derivatives often have various substituents attached to this core structure, which can significantly affect their biological activity. Spectral characterization techniques such as IR, 1H and 13C NMR, and mass spectrometry are typically used to confirm the structure of these compounds .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, depending on their substituents. The presence of functional groups such as carboxamide and imidazole can influence the reactivity of these molecules. The specific reactions that Ethyl 4-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate can undergo are not detailed in the provided papers, but it can be inferred that it may be involved in reactions typical of sulfanylacetyl and carboxylate groups.

Physical and Chemical Properties Analysis

科学研究应用

合成与表征

研究重点关注与 4-[2-[1-[(2,5-二甲苯基)甲基]吲哚-3-基]硫代乙酰基]哌嗪-1-羧酸乙酯相关的新型衍生物的合成和光谱表征。这些研究旨在开发具有增强性能的化合物,以用于医学和材料科学中的潜在应用。例如,通过环缩合反应实现了新型哌嗪衍生物的合成,展示了化学灵活性和创造多种生物活性分子的潜力 (Rajkumar、Kamaraj 和 Krishnasamy,2014)。

抗菌活性

一些研究报告了哌嗪衍生物的抗菌活性,表明它们作为治疗细菌和真菌感染的治疗剂的潜力。这些合成化合物的体外抗菌研究显示出优异的活性,突出了它们在开发新型抗菌剂中的潜力 (Sharma、Kumar 和 Pathak,2014)。

抗癌特性

对哌嗪衍生物的研究还探讨了它们对人类癌细胞系的抗增殖活性,表明了它们在癌症治疗中的潜力。一些化合物在各种细胞系上表现出良好的活性,表明它们作为潜在抗癌剂的作用 (Mallesha、Mohana、Veeresh、Alvala 和 Mallika,2012)。

神经保护作用

研究调查了某些哌嗪衍生物的神经保护作用,为它们在治疗阿尔茨海默病等神经退行性疾病中的潜在应用提供了见解。这些化合物已被证明可以抑制特定酶并具有抗氧化特性,表明了一种多靶点治疗方法 (Lecanu、Tillement、McCourty、Rammouz、Yao、Greeson 和 Papadopoulos,2010)。

抗病毒活性

探索哌嗪衍生物作为 HIV-1 逆转录酶的非核苷抑制剂突出了它们在抗病毒治疗中的潜力。这项研究有助于开发新型抗病毒药物来对抗 HIV (Romero、Morge、Biles、Berrios-Pena、May、Palmer、Johnson、Smith、Busso 和 Tan,1994)。

作用机制

Indole Derivatives

Indole is a heterocyclic compound that is a part of many biologically active compounds. Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

属性

IUPAC Name |

ethyl 4-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O3S/c1-4-32-26(31)28-13-11-27(12-14-28)25(30)18-33-24-17-29(23-8-6-5-7-22(23)24)16-21-15-19(2)9-10-20(21)3/h5-10,15,17H,4,11-14,16,18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIDWEZRUVXAOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=C(C=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

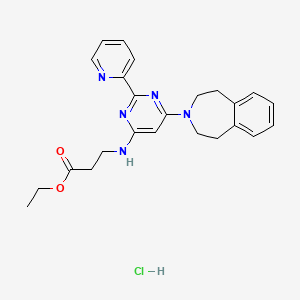

![2-[4-Methyl-N-(1H-pyrazol-4-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2506068.png)

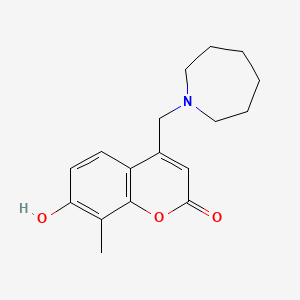

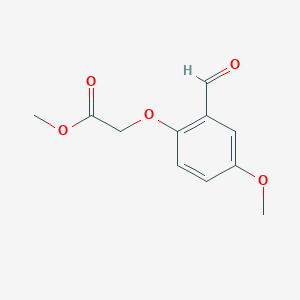

![3-benzyl-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506072.png)

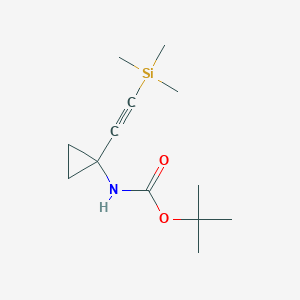

![(2E)-2-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2506076.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2506082.png)

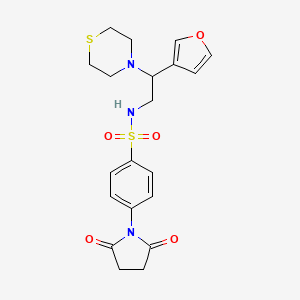

![N-[2-(dimethylamino)ethyl]-N-[(oxolan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2506086.png)

![3-(2,5-dimethylbenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506088.png)